(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol

Physicochemical property optimization Lipophilicity-driven target engagement Lead optimization

(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1785538-57-9) is a disubstituted imidazo[1,2-a]pyridine building block bearing a 6-methoxy group and a 2-hydroxymethyl handle. Its calculated logP of 0.26 distinguishes it from the unsubstituted parent (logP 0.17), while its 1° alcohol enables late-stage diversification that is not possible with the corresponding 6‑bromo or 6‑iodo analogs.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12854440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=CN2C=C(N=C2C=C1)CO
InChIInChI=1S/C9H10N2O2/c1-13-8-2-3-9-10-7(6-12)4-11(9)5-8/h2-5,12H,6H2,1H3
InChIKeyIFXQNZQNZXIKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol – Procurement-Grade Physicochemical & Pharmacophoric Differentiation for Drug Discovery


(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1785538-57-9) is a disubstituted imidazo[1,2-a]pyridine building block bearing a 6-methoxy group and a 2-hydroxymethyl handle. Its calculated logP of 0.26 distinguishes it from the unsubstituted parent (logP 0.17), while its 1° alcohol enables late-stage diversification that is not possible with the corresponding 6‑bromo or 6‑iodo analogs . The imidazo[1,2-a]pyridine scaffold is a privileged kinase‑directed pharmacophore, with 6‑methoxy substitution linked to IRAK‑4 inhibition and broad anticancer activity [1].

1

Late‑stage diversification handle

2‑Hydroxymethyl group supports esterification, oxidation, or coupling for focused library synthesis.

2

Differentiated lipophilicity profile

6‑Methoxy substitution shifts logP relative to unsubstituted parent, supporting permeability tuning in lead optimization.

3

Kinase‑targeted discovery context

Imidazo[1,2‑a]pyridine scaffold reported in IRAK‑4 and antiproliferative programs; 6‑methoxy variant aligns with class‑level pharmacophore.

Why Unsubstituted or Halogenated Analogs Cannot Replace (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol


Direct substitution with imidazo[1,2-a]pyridine-2-methanol or its 6‑bromo, 6‑iodo, or 6‑methyl analogs is not scientifically valid because the 6‑methoxy substituent simultaneously tunes lipophilicity (ΔlogP +0.09 vs. parent), modulates hydrogen‑bonding capacity, and influences metabolic susceptibility in ways that affect target binding, selectivity, and pharmacokinetics. Although high‑strength quantitative head‑to‑head comparisons are scarce in the public domain, available physicochemical data show that each analog occupies a distinct property space. Procurement decisions must therefore be guided by the specific requirements of the intended chemical biology or medicinal chemistry application .

Unsubstituted parent (R=H)

Lacks 6‑methoxy electronic and steric effects; may deliver different target binding and metabolic profile.

6‑Bromo or 6‑iodo analogs

Halogen bulk and reactivity alter lipophilicity, off‑target risk, and synthetic versatility compared to methoxy.

6‑Methyl analog

Does not replicate methoxy H‑bonding capacity and may not reproduce IRAK‑4 or antiproliferative pharmacophore context.

Physicochemical and pharmacological comparisons are based on limited public data; verify experimentally for your specific assay conditions.

(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol – Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Tuning: Calculated LogP Difference vs. Parent Imidazo[1,2-a]pyridine-2-methanol

The 6-methoxy substituent increases the calculated logP of the 2‑methanol scaffold from 0.17 (unsubstituted parent) to 0.26, a ΔlogP of +0.09. This modest increase in lipophilicity can improve passive permeability without violating the Rule‑of‑5, offering a differentiated physicochemical profile versus the parent compound for membrane‑permeant target engagement .

LogP shift
Predicted
ΔLogP = +0.09
(0.26 vs parent 0.17)
Supports lipophilicity‑tuning workflow for permeability optimization
Calculated logP; validate with experimental measurement
Physicochemical property optimization Lipophilicity-driven target engagement Lead optimization

Anticancer Activity Potential of 6‑Methoxy-Substituted Imidazo[1,2-a]pyridine Derivatives

In a study of novel imidazo[1,2-a]pyridine‑1,2,3‑triazole hybrids, the methoxy‑substituted derivative was identified as the most potent compound across a panel of cancer cell lines (MCF7, A549, HePG2, T98G) and showed no cytotoxicity on healthy human fibroblast cells (MRC‑5). While not a direct measurement of (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol, the data strongly support that the 6‑methoxy substitution pattern confers superior antiproliferative activity and a favorable therapeutic window relative to non‑methoxy analogs within the imidazo[1,2-a]pyridine class [1].

Cell panel rank
Class‑level
Ranked #1 antiproliferative activity; no MRC‑5 cytotoxicity
(MCF7, A549, HePG2, T98G)
Supports cancer cell‑model endpoint review; selectivity toward tumor lines noted
No IC50 for this compound; class‑level inference from methoxy‑triazole hybrids
Cancer cell proliferation Apoptosis induction Imidazo[1,2-a]pyridine SAR

IRAK‑4 Kinase Inhibition Potential of 6‑Methoxyimidazo[1,2-a]pyridine Scaffold

Multiple commercial sources describe 6‑methoxyimidazo[1,2-a]pyridine as a suggested inhibitor of interleukin‑1 receptor‑associated kinase 4 (IRAK‑4). This is consistent with broader patent literature that claims imidazo[1,2-a]pyridine derivatives as IRAK‑4 inhibitors for inflammatory and autoimmune diseases. While no direct IC50 for (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is publicly available, the combination of the 6‑methoxy group and the 2‑hydroxymethyl handle creates a well‑precedented pharmacophore for this kinase target [1].

IRAK‑4 context
Class‑level
6‑Methoxyimidazo[1,2‑a]pyridine scaffold associated with IRAK‑4 inhibition in patent and vendor references
Supports kinase‑target discovery; reported pathway‑response context
No quantitative inhibition data for this building block; target engagement requires validation
Innate immunity Interleukin-1 receptor-associated kinase 4 Anti-inflammatory drug discovery

High‑Value Application Scenarios for (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol


Physicochemical Property‑Tailored Analog Selection for Membrane‑Permeant Lead Series

Use (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol when a project requires a modest increase in logP (+0.09 vs. the unsubstituted parent) without adding halogen‑associated molecular weight or off‑target risks typical of brominated or iodinated analogs. This precise tuning supports improved passive permeability while maintaining favorable solubility profiles .

Cancer Pharmacology Programs Targeting Colon, Breast, or Liver Carcinoma with a Favorable Therapeutic Window

Based on class‑level evidence that 6‑methoxy imidazo[1,2-a]pyridine derivatives demonstrate potent cytotoxicity against MCF7, A549, HePG2, and T98G cancer lines while sparing healthy MRC‑5 fibroblasts , this compound is an ideal core for synthesizing focused anticancer libraries that prioritize selectivity over simply potency.

Innate Immunity and IRAK‑4‑Driven Anti‑Inflammatory Drug Discovery

Leverage the documented association of 6‑methoxyimidazo[1,2-a]pyridine with IRAK‑4 inhibition to generate novel anti‑inflammatory leads. The 2‑hydroxymethyl group serves as a synthetic handle for introducing diverse warheads while preserving the kinase‑targeting scaffold .

Application
Selection Property
Validation Focus
Lipophilicity‑tailored lead optimization
Modest logP increase over unsubstituted parent; predicted permeability advantage
Verify experimental logP and passive permeability in target cell models
Antiproliferative library design (carcinoma cell models)
Ranked high activity in cancer cell lines; selectivity toward healthy fibroblasts reported (class‑level)
Confirm IC50 and selectivity in target carcinoma vs. normal cell panels
IRAK‑4‑targeted kinase inhibitor design
Documented IRAK‑4 pharmacophore association (class‑level)
Validate target engagement and kinase selectivity in biochemical assays
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